molecular formula C14H21NO3 B8327282 1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

Cat. No. B8327282
M. Wt: 251.32 g/mol
InChI Key: KOFATGRYXSPHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[6-(2,2-dimethylpropyl)-3-(methoxymethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C14H21NO3/c1-10(16)13-12(18-9-17-5)7-6-11(15-13)8-14(2,3)4/h6-7H,8-9H2,1-5H3

InChI Key

KOFATGRYXSPHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)CC(C)(C)C)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Methoxymethoxy)-6-neopentylpicolinonitrile (8.3 g, 35 mmol) was dissolved in THF (125 mL). The solution was cooled to 0° C. and methylmagnesium chloride (24 ml, 71 mmol) (3.0 M in Et2O) was added. The reaction mixture stirred for 2 h at rt under N2 then quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried over MgSO4 and evaporated to give the crude product as a yellow oil. Purification of the crude residue by ISCO (40 g SiO2, O-40% EtOAc/Hexane) gave 1-(3-(methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone (3.8 g, 43% yield) as a clear, light orange oil.
Name
3-(Methoxymethoxy)-6-neopentylpicolinonitrile
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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